Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)-
Overview
Description
Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- (DCBE) is an organic compound that is commonly used in a variety of scientific research applications. DCBE is a derivative of benzylamine and is used in the synthesis of various organic compounds. DCBE has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- can be achieved through a multi-step pathway involving the reaction of several starting materials.
Starting Materials
Benzylamine, 2,4-dichloro-5-nitrobenzoic acid, 2-ethoxyethylamine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Acetone
Reaction
Step 1: Reduction of 2,4-dichloro-5-nitrobenzoic acid with sodium borohydride in ethanol to yield 2,4-dichloro-5-aminobenzoic acid., Step 2: Reaction of 2,4-dichloro-5-aminobenzoic acid with 2-ethoxyethylamine in the presence of hydrochloric acid to yield 2,4-dichloro-N-(2-ethoxyethyl)-5-aminobenzoic acid., Step 3: Reduction of 2,4-dichloro-N-(2-ethoxyethyl)-5-aminobenzoic acid with sodium borohydride in ethanol to yield 2,4-dichloro-N-(2-ethoxyethyl)-5-aminobenzyl alcohol., Step 4: Dehydration of 2,4-dichloro-N-(2-ethoxyethyl)-5-aminobenzyl alcohol with hydrochloric acid in acetone to yield Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)-.
Scientific Research Applications
Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as amides, esters, and nitriles. Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- is also used in the synthesis of drugs, including anticonvulsants, antidepressants, and antipsychotics. It is also used in the synthesis of polymers, such as polyurethanes and polyamides.
Mechanism Of Action
Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- acts as a nucleophile in organic reactions. It reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate.
Biochemical And Physiological Effects
Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- has a variety of biochemical and physiological effects. It is an inhibitor of monoamine oxidase, an enzyme that is involved in the metabolism of dopamine, serotonin, and norepinephrine. Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- has anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. It is also relatively stable and has a low toxicity. However, there are some limitations to using Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- in laboratory experiments. It can react with other compounds, such as acids, bases, and metals, which can lead to unwanted side reactions. In addition, its solubility in water is limited, so it must be used in an organic solvent.
Future Directions
There are a variety of potential future directions for Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)-. It could be used in the synthesis of new drugs, polymers, and other organic compounds. It could also be used in the development of new catalysts for organic reactions. In addition, further research could be conducted on its biochemical and physiological effects, such as its effects on monoamine oxidase and cytochrome P450 enzymes. Finally, Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- could be used in the development of new methods for the synthesis of organic compounds.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-15-6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUYCXDRBLQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224045 | |
Record name | Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- | |
CAS RN |
73728-64-0 | |
Record name | N-(2-Ethoxyethyl)-2,4-dichlorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073728640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: GR CG D1M2O2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylamine, 2,4-dichloro-N-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-ETHOXYETHYL)-2,4-DICHLOROBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AH56VZ69G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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